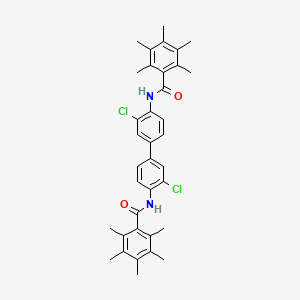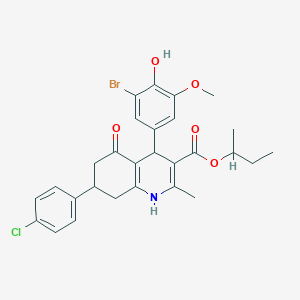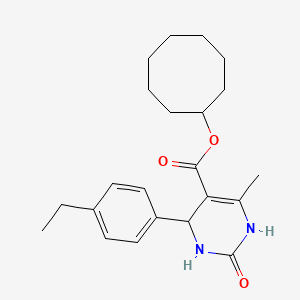![molecular formula C16H28ClNO B5116737 N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, also known as IPPH, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic stimulant that is commonly used in scientific research. IPPH is known for its ability to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders.
作用机制
The mechanism of action of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and attention.
Biochemical and Physiological Effects:
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and focus. It has also been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
实验室实验的优点和局限性
One advantage of using N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its ability to increase focus and concentration, which can be useful in a variety of research studies. However, its effects on heart rate and blood pressure can be a limitation, particularly for studies involving cardiovascular function.
未来方向
There are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of attention deficit disorders, such as ADHD. Researchers are also interested in studying the long-term effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride use, particularly in terms of its impact on cardiovascular health. Additionally, there is interest in exploring the potential use of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in other areas, such as sports performance enhancement and cognitive enhancement for healthy individuals.
In conclusion, N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, or N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, is a synthetic stimulant that is commonly used in scientific research. It has been shown to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders. While it has a number of advantages for lab experiments, its effects on heart rate and blood pressure can be a limitation. Nonetheless, there are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, particularly in the areas of ADHD treatment, long-term effects, and potential use in sports performance enhancement and cognitive enhancement for healthy individuals.
合成方法
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-isopropylphenol with 3-chloropropylamine. The resulting intermediate is then reacted with butylamine to form the final product, which is purified and isolated as a hydrochloride salt.
科学研究应用
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and focus. Researchers have also studied the effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride on attention deficit disorders, such as ADHD, and have found promising results.
属性
IUPAC Name |
N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-4-5-10-17-11-7-12-18-16-9-6-8-15(13-16)14(2)3;/h6,8-9,13-14,17H,4-5,7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCMKMGXAXYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)